REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=3)[C:4]=2[N:5]=[CH:6][N:7]=1.[NH3:21].O>O1CCOCC1>[I:11][C:10]1[C:3]2[C:2]([NH2:21])=[N:7][CH:6]=[N:5][C:4]=2[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)C2=CC(=CC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN(C=2N=CN=C(C21)N)C2=CC(=CC=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |